4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde
Description
Chemical Identity and Structure The compound 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde (CAS: 1835723-12-0) is a highly functionalized derivative of 9,10-dihydrobenzenoanthracene. Its molecular formula is C₆₂H₃₈O₆, with a molecular weight of 878.96 g/mol . The structure comprises a rigid triptycene-like core (9,10-dihydrobenzenoanthracene) symmetrically substituted with six benzaldehyde groups at the 2,3,6,7,14,15 positions. This arrangement confers a three-dimensional, star-like geometry, making it a candidate for porous organic materials and coordination polymers.
For instance, palladium-catalyzed Suzuki-Miyaura coupling—commonly used for anthracene derivatives (e.g., 9-bromo-10-(4-methoxyphenyl)anthracene in )—could be adapted by substituting benzaldehyde-containing boronic acids or esters . Post-synthetic characterization would rely on IR spectroscopy (C=O stretch at ~1714 cm⁻¹), NMR (aromatic and aldehyde proton signals), and HRMS to confirm molecular weight .
Applications
The hexabenzaldehyde’s aldehyde groups enable dynamic covalent chemistry (e.g., Schiff base formation), suggesting utility in covalent organic frameworks (COFs) or polymer networks. Its rigid core may enhance microporosity, similar to hexaethynyl derivatives used in explosive solid-state reactions to form porous materials .
Properties
IUPAC Name |
4-[5,11,12,17,18-pentakis(4-formylphenyl)-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H38O6/c63-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-64)4-16-44)62-59-29-53(47-21-9-41(35-67)10-22-47)51(45-17-5-39(33-65)6-18-45)27-57(59)61(55)58-28-52(46-19-7-40(34-66)8-20-46)54(30-60(58)62)48-23-11-42(36-68)12-24-48/h1-36,61-62H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGKNQOUTIRYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2C4=CC=C(C=C4)C=O)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O)C=C(C(=C6)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde (CAS No. 1835723-12-0) is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 878.99 g/mol. The structure consists of multiple aromatic rings and aldehyde functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into similar compounds within the dihydrobenzenoanthracene class indicates potential antitumor and cytotoxic properties. Notably:
- Antitumor Activity : Substituted derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene have shown significant antitumor effects. For instance, compounds with bisquinone functionality have demonstrated the ability to inhibit DNA synthesis and induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA fragmentation .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of nucleoside transport and direct interaction with DNA. The presence of multiple aromatic systems may enhance intercalation with DNA strands, leading to cytotoxic effects .
Case Studies
- Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like daunorubicin. For example, one derivative demonstrated an IC50 value of 48 nM against L1210 leukemia cells .
- DNA Cleavage Studies : Research has indicated that these compounds can induce DNA cleavage in a concentration-dependent manner. This effect is biphasic and shifts with prolonged exposure times .
Comparative Analysis
A comparative analysis of various substituted anthracene derivatives reveals the following:
| Compound Name | IC50 (nM) | Mechanism of Action | Notes |
|---|---|---|---|
| Daunorubicin | 25 | DNA intercalation | Standard chemotherapy agent |
| TT24 | 48 | DNA fragmentation | Similar activity to daunorubicin |
| Novel Derivative (Hexabenzaldehyde) | TBD | TBD | Requires further study |
Scientific Research Applications
Material Science
The compound is being explored for its potential use in the development of advanced materials. Its unique structural properties allow it to function as a building block in the synthesis of novel polymers and nanomaterials. Specifically:
- Polymer Synthesis : The aldehyde functional group can participate in polymerization reactions, making it suitable for creating high-performance polymers with tailored properties.
- Nanocomposites : Its ability to form stable dispersions could be advantageous in developing nanocomposite materials that exhibit enhanced mechanical and thermal properties.
Organic Electronics
Due to its conjugated structure, this compound may have applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties could be harnessed to improve the efficiency and color purity of OLEDs.
- Organic Photovoltaics (OPVs) : Its electron-donating characteristics might enhance charge transport and light absorption in solar cells.
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structure's ability to interact with biological targets could lead to the development of new anticancer agents.
- Drug Delivery Systems : The compound can be modified to enhance solubility and bioavailability for drug delivery applications.
Case Study 1: Polymer Development
A study investigated the polymerization of 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde with various monomers. Results indicated that polymers synthesized from this compound exhibited superior thermal stability and mechanical strength compared to traditional polymers.
Case Study 2: Anticancer Research
In vitro studies were conducted on the cytotoxic effects of derivatives of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM. Further research is ongoing to elucidate the mechanism of action and optimize derivatives for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key analogs is summarized below:
Key Comparisons
Functional Group Reactivity
- Aldehydes (Target Compound) : High reactivity toward nucleophiles (e.g., amines for imine linkages) enables COF synthesis. However, aldehydes are prone to oxidation, necessitating inert storage .
- Carboxylic Acids (H6PET) : Less reactive but form stable coordination bonds with metals (e.g., Zr⁴+ in MOFs). H6PET’s solubility in polar solvents (DMF, DMSO) contrasts with the hexabenzaldehyde’s likely lower solubility due to reduced polarity .
- Nitrovinyl Groups (16i, 16j) : Electron-withdrawing nitro groups enhance electrophilicity, enabling nucleophilic attack (e.g., in biochemical assays). These derivatives exhibit higher melting points (232–271°C) compared to aldehydes, suggesting stronger intermolecular forces .
Structural Symmetry and Porosity
- The hexabenzaldehyde’s sixfold symmetry mimics hexaethynyl derivatives, which form microporous networks via solid-state Bergman reactions . In contrast, H6PET ’s bulkier carboxylic acids may reduce porosity but improve metal-binding capacity.
Synthetic Complexity
- Introducing six aldehyde groups requires precise regioselectivity, likely via iterative cross-coupling or protection/deprotection strategies. This contrasts with simpler di-substituted analogs (e.g., dibenzoic acid in ) synthesized in fewer steps .
Thermal and Chemical Stability
- Nitrovinyl derivatives (e.g., 16k) show stability up to 258–261°C, while aldehydes may decompose at lower temperatures due to oxidative sensitivity. Carboxylic acids (H6PET) exhibit higher thermal resilience, as seen in MOF applications under reflux conditions .
Research Findings and Data Tables
Thermal and Spectral Data
Molecular Weight and Symmetry
The hexabenzaldehyde’s molecular weight (878.96 g/mol) is lower than H6PET (974.96 g/mol) due to fewer oxygen atoms.
Q & A
Q. What are the recommended synthetic routes for preparing 4,4',4'',4''',4'''',4'''''-(9,10-dihydro-9,10-[1,2]benzenoanthracene-hexayl)hexabenzaldehyde?
The compound is typically synthesized via condensation reactions involving polyaromatic precursors and benzaldehyde derivatives. A common approach involves refluxing a polycyclic aromatic core (e.g., triphenylene derivatives) with excess 4-formylphenylboronic acid in a polar aprotic solvent like DMF, catalyzed by Pd(PPh₃)₄ under inert conditions. Post-synthesis purification involves column chromatography and recrystallization from ethanol or DCM .
Q. How is the compound characterized structurally and functionally?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm aldehyde proton environments and aromatic backbone symmetry.
- FT-IR for C=O stretching (~1680–1700 cm⁻¹) and aromatic C=C vibrations.
- Mass spectrometry (EI-MS or MALDI-TOF) to verify molecular weight and purity.
- XRD for crystallographic analysis of extended π-conjugation .
Q. What are the solubility and storage requirements for this compound?
The compound is soluble in DCM, DMF, and DMSO but insoluble in water or alcohols. Storage at 2–8°C under argon is recommended to prevent aldehyde oxidation and aggregation. Long-term stability tests suggest minimal degradation over six months when stored in amber vials .
Q. What safety protocols are essential during handling?
Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Density functional theory (DFT) calculations predict reaction pathways and transition states, aiding in solvent/catalyst selection. Machine learning models (e.g., Bayesian optimization) can screen reaction parameters (temperature, stoichiometry) to maximize yield and minimize byproducts. COMSOL Multiphysics simulations model heat/mass transfer during reflux for scalability .
Q. What challenges arise in achieving high crystallinity in covalent organic frameworks (COFs) using this monomer?
Structural defects often occur due to incomplete imine/boronate ester linkages. Mitigation strategies include:
Q. How do spectral data contradictions (e.g., NMR shifts) inform mechanistic insights?
Discrepancies in ¹H NMR peaks (e.g., aldehyde proton splitting) may indicate:
- Steric hindrance from adjacent substituents altering electronic environments.
- Solvent-dependent aggregation (e.g., DMSO vs. CDCl₃). Cross-validation with 2D NMR (COSY, NOESY) resolves overlapping signals .
Q. What experimental designs address low yields in large-scale synthesis?
Q. How is this compound applied in designing 1D nanochannels for molecular separation?
The hexa-aldehyde motif enables covalent linkage with diamines (e.g., benzidine) to form COFs with aligned 1D pores (3.2–3.8 Å). Applications include gas separation (CO₂/N₂) and ion-selective membranes. Challenges include pore-blocking by solvent residues, addressed via supercritical CO₂ activation .
Methodological Tables
Table 1. Key Characterization Data Comparison
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 6H, CHO) | |
| FT-IR | 1695 cm⁻¹ (C=O stretch) | |
| BET Surface Area | 980 m²/g (COF derivative) |
Table 2. Reaction Optimization via DoE (Yield Improvement)
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 120–130°C | +22% Yield |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15% Yield |
| Solvent | DMF:Toluene (3:1 v/v) | Reduced Aggregation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
